molecular formula C11H13ClN2O2 B1425110 Ethyl 2-amino-1H-indole-3-carboxylate hydrochloride CAS No. 1187830-59-6

Ethyl 2-amino-1H-indole-3-carboxylate hydrochloride

Cat. No. B1425110
CAS RN: 1187830-59-6
M. Wt: 240.68 g/mol
InChI Key: FASLNURJTFOWLH-UHFFFAOYSA-N
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Description

Ethyl 2-amino-1H-indole-3-carboxylate hydrochloride is a chemical compound with the linear formula C11H13ClN2O2 . It has a molecular weight of 240.69 . The compound is typically a white to yellow solid .


Molecular Structure Analysis

The InChI code for Ethyl 2-amino-1H-indole-3-carboxylate hydrochloride is 1S/C11H12N2O2.ClH/c1-2-15-11(14)9-7-5-3-4-6-8(7)13-10(9)12;/h3-6,13H,2,12H2,1H3;1H . This code provides a textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

Ethyl 2-amino-1H-indole-3-carboxylate hydrochloride is a white to yellow solid . It has a molecular weight of 240.69 and a linear formula of C11H13ClN2O2 . The compound should be stored at a temperature of 2-8°C .

Scientific Research Applications

Antiviral Activity

Ethyl 2-amino-1H-indole-3-carboxylate hydrochloride derivatives have shown promise as antiviral agents. For instance, certain derivatives have demonstrated inhibitory activity against influenza A and the Coxsackie B4 virus . The structural flexibility of indole allows for the synthesis of various derivatives, which can be tailored for specific viral targets.

Anti-inflammatory Properties

Indole derivatives, including Ethyl 2-amino-1H-indole-3-carboxylate hydrochloride, have been identified to possess anti-inflammatory properties. This is particularly relevant in the development of treatments for chronic inflammatory diseases .

Anticancer Potential

The indole nucleus is a common feature in many synthetic drug molecules with anticancer activity. Ethyl 2-amino-1H-indole-3-carboxylate hydrochloride derivatives can be designed to interact with cancer cell pathways, offering potential as therapeutic agents .

Anti-HIV Effects

Some indole derivatives have been reported to exhibit anti-HIV properties. By interfering with the replication process of the virus, these compounds could serve as a basis for developing new anti-HIV medications .

Antioxidant Capabilities

The antioxidant activity of indole derivatives is another area of interest. Antioxidants are crucial in combating oxidative stress, which is implicated in various diseases. Ethyl 2-amino-1H-indole-3-carboxylate hydrochloride could contribute to this field by providing a scaffold for antioxidant agents .

Antimicrobial Action

Indole derivatives have been explored for their antimicrobial effects against a range of pathogens. Ethyl 2-amino-1H-indole-3-carboxylate hydrochloride could be used to develop new antimicrobial drugs that address the growing issue of antibiotic resistance .

Antitubercular Activity

Tuberculosis remains a major global health challenge. Indole derivatives, including Ethyl 2-amino-1H-indole-3-carboxylate hydrochloride, have shown potential in the development of new antitubercular agents .

Antidiabetic Applications

The search for new antidiabetic drugs has led to the investigation of indole derivatives. Ethyl 2-amino-1H-indole-3-carboxylate hydrochloride could play a role in creating novel treatments for diabetes by affecting glucose metabolism or insulin signaling .

Safety and Hazards

The compound is associated with several hazard statements: H302, H315, H319, and H335 . Precautionary measures include P280 and P305+P351+P338 . The compound is labeled with an exclamation mark pictogram and the signal word "Warning" .

properties

IUPAC Name

ethyl 2-amino-1H-indole-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2.ClH/c1-2-15-11(14)9-7-5-3-4-6-8(7)13-10(9)12;/h3-6,13H,2,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FASLNURJTFOWLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=CC=CC=C21)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50718820
Record name Ethyl 2-amino-1H-indole-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-1H-indole-3-carboxylate hydrochloride

CAS RN

1187830-59-6
Record name 1H-Indole-3-carboxylic acid, 2-amino-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187830-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-amino-1H-indole-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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